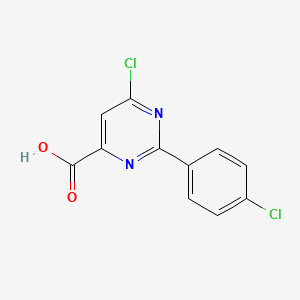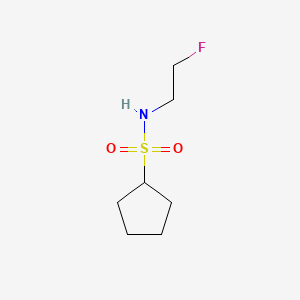![molecular formula C36H66O5Si2 B13442535 (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid is a complex organic compound with a unique structure. It is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body. The compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups and a ketone functional group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid typically involves multiple steps, starting from cholic acid. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The hydroxyl group at position 7 is oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: The ketone group at position 7 can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Deprotection: Acidic conditions using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Deprotection: Free hydroxyl groups at positions 3 and 6.
Applications De Recherche Scientifique
(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: The compound is studied for its role in bile acid metabolism and its potential effects on lipid digestion and absorption.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating liver diseases and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in bile acid metabolism, such as cholesterol 7α-hydroxylase.
Pathways: It influences the enterohepatic circulation of bile acids, affecting lipid digestion and absorption.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic Acid: The parent compound from which (3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid is derived.
Chenodeoxycholic Acid: Another bile acid with similar functions in lipid digestion.
Ursodeoxycholic Acid: A bile acid used therapeutically to treat certain liver diseases.
Uniqueness
This compound is unique due to the presence of TBDMS protecting groups and the ketone functional group at position 7. These structural features confer specific chemical reactivity and potential biological activity, distinguishing it from other bile acids.
Propriétés
Formule moléculaire |
C36H66O5Si2 |
|---|---|
Poids moléculaire |
635.1 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C36H66O5Si2/c1-23(14-17-29(37)38)25-15-16-26-30-27(19-21-35(25,26)8)36(9)20-18-24(40-42(10,11)33(2,3)4)22-28(36)32(31(30)39)41-43(12,13)34(5,6)7/h23-28,30,32H,14-22H2,1-13H3,(H,37,38)/t23-,24-,25-,26+,27+,28+,30+,32-,35-,36-/m1/s1 |
Clé InChI |
VFUIXKHDHLNIHF-ALSNNRHJSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


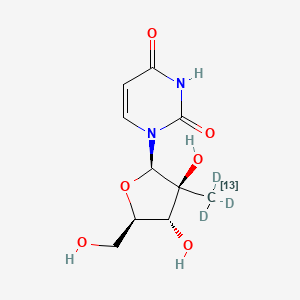
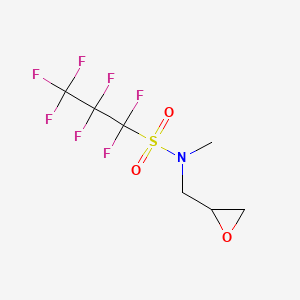
![N-[[(2R,3S,4R)-4-[Bis[(3-cyanophenyl)methyl]amino]-3-hydroxyoxolan-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B13442468.png)
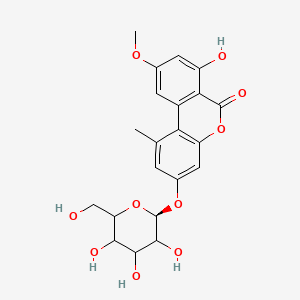
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
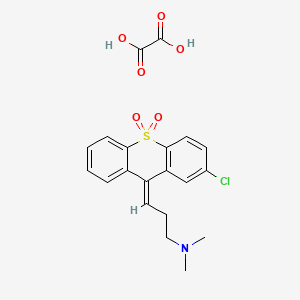

![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
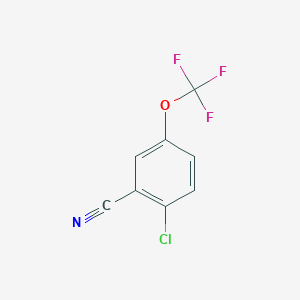
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
